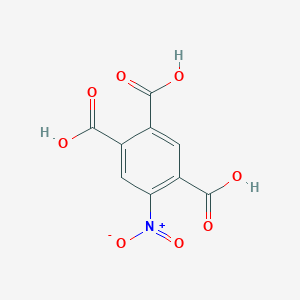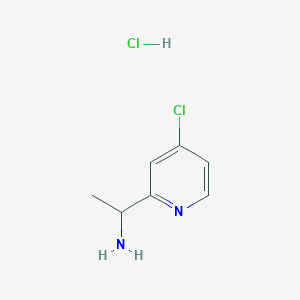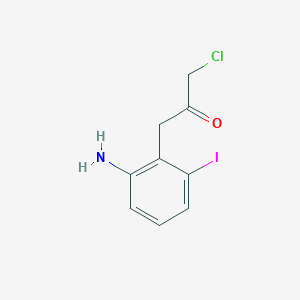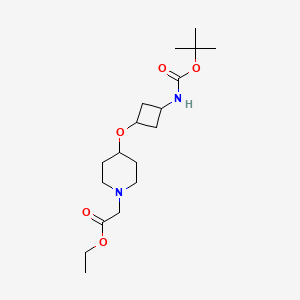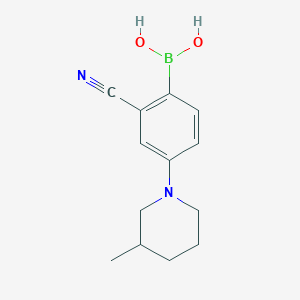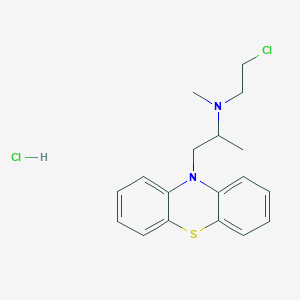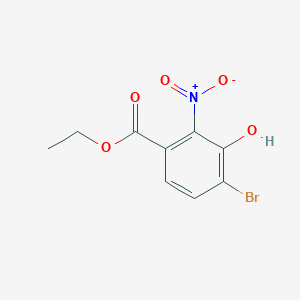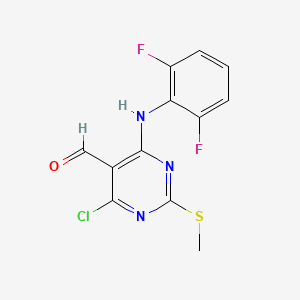
4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: Chlorination, fluorination, and methylthio substitution are introduced through specific reagents and conditions.
Aldehyde Formation: The carbaldehyde group is introduced via formylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the aldehyde group to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific biological pathways.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine-5-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-((2,6-difluorophenyl)amino)-2-(methylthio)pyrimidine
- 4-Chloro-6-((2,6-difluorophenyl)amino)pyrimidine-5-carbaldehyde
Uniqueness
The presence of the methylthio group and the specific substitution pattern on the pyrimidine ring may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H8ClF2N3OS |
|---|---|
Peso molecular |
315.73 g/mol |
Nombre IUPAC |
4-chloro-6-(2,6-difluoroanilino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H8ClF2N3OS/c1-20-12-17-10(13)6(5-19)11(18-12)16-9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17,18) |
Clave InChI |
ISFYYZGFGBMCMW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)Cl)C=O)NC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


